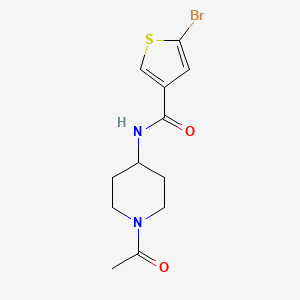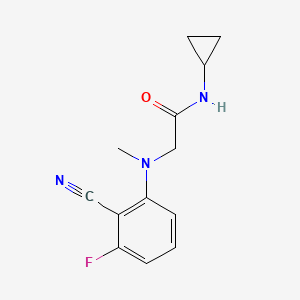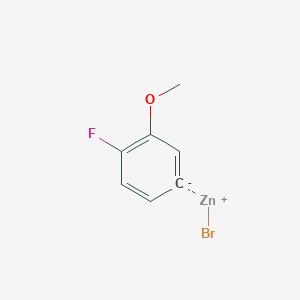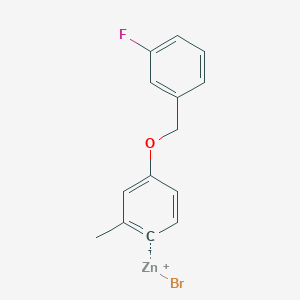
3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide: is an organozinc compound with the molecular formula C12H14BrFOZn. This compound is notable for its use in organic synthesis, particularly in cross-coupling reactions. It is a versatile reagent that can be used to introduce the 3-fluoro-4-(5-hexen-1-oxy)phenyl group into various organic molecules, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide typically involves the reaction of 3-fluoro-4-(5-hexen-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-(5-hexen-1-oxy)phenyl bromide+Zn→3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This compound can also participate in other types of reactions, including nucleophilic substitution and addition reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Can be performed with various electrophiles under mild conditions.
Addition Reactions: Can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the 3-fluoro-4-(5-hexen-1-oxy)phenyl group attached to another aromatic ring .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide is used to introduce the 3-fluoro-4-(5-hexen-1-oxy)phenyl moiety into complex molecules, facilitating the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, potentially leading to the discovery of new drugs. Its ability to form carbon-carbon bonds makes it valuable in medicinal chemistry for the construction of drug candidates .
Industry: In the materials science field, this compound can be used to create new materials with specific properties, such as polymers and advanced composites .
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex. The general steps are:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the organozinc compound.
Transmetalation: The 3-fluoro-4-(5-hexen-1-oxy)phenyl group is transferred from zinc to palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-(5-hexen-1-oxy)phenylmagnesium bromide: Another organometallic compound used in similar types of reactions but with different reactivity and conditions.
3-Fluoro-4-(5-hexen-1-oxy)phenylboronic acid: Used in Suzuki-Miyaura coupling but requires different reaction conditions and catalysts.
Uniqueness: 3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. It offers advantages in terms of reaction conditions and the ability to form carbon-carbon bonds efficiently .
Propriétés
Formule moléculaire |
C12H14BrFOZn |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-hex-5-enoxybenzene-5-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13;;/h2,6,8-9H,1,3-4,7,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KHYRPYVSWQRWMK-UHFFFAOYSA-M |
SMILES canonique |
C=CCCCCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


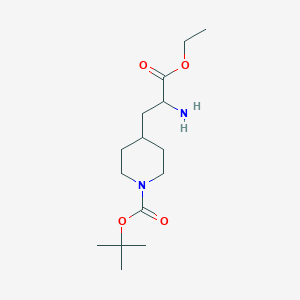
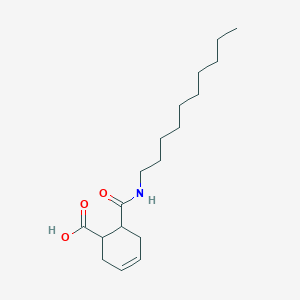



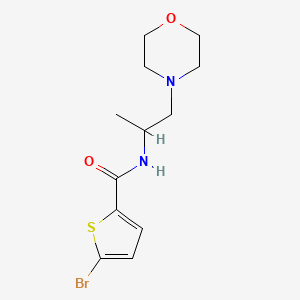
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
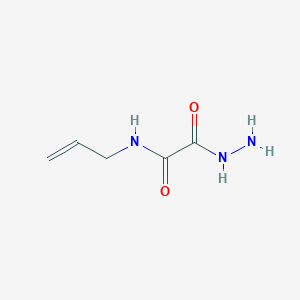
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)
